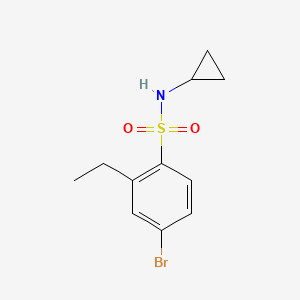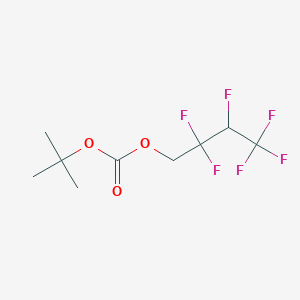
Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is an organofluorine compound known for its unique chemical properties. It is characterized by the presence of a tert-butyl group and a hexafluorobutyl moiety, making it highly fluorinated. This compound is used in various applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of tert-butyl alcohol with 2,2,3,4,4,4-hexafluorobutanol in the presence of a carbonate source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. Common reagents include tert-butyl chloroformate and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbonates or carbamates.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance.
Wirkmechanismus
The mechanism of action of tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate involves its reactivity with nucleophiles and electrophiles. The presence of the highly electronegative fluorine atoms increases the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
2,2,3,4,4,4-Hexafluorobutyl acrylate: Used in the preparation of high-performance polymers and coatings.
2,2,3,4,4,4-Hexafluorobutyl methacrylate: Employed as a modifier in epoxy resins and in the synthesis of hybrid fluorinated polymers.
Uniqueness: Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is unique due to its combination of a tert-butyl group and a hexafluorobutyl moiety, which imparts distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive fluorinated compounds.
Eigenschaften
Molekularformel |
C9H12F6O3 |
|---|---|
Molekulargewicht |
282.18 g/mol |
IUPAC-Name |
tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C9H12F6O3/c1-7(2,3)18-6(16)17-4-8(11,12)5(10)9(13,14)15/h5H,4H2,1-3H3 |
InChI-Schlüssel |
VLHRVIZKZDWOBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OCC(C(C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



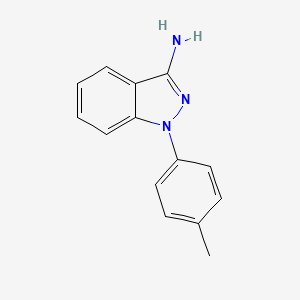
![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)

![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)
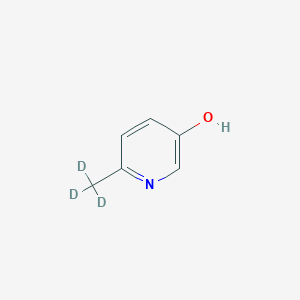
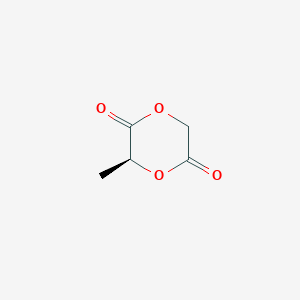



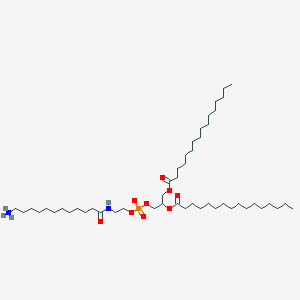
![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)
